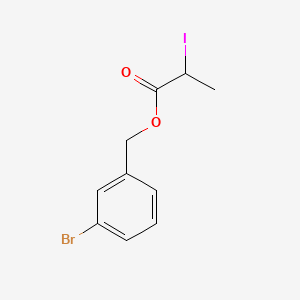
(3-Bromophenyl)methyl 2-iodopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)methyl 2-iodopropanoate: is an organic compound with the molecular formula C10H10BrIO2 and a molecular weight of 368.99 g/mol . It is characterized by the presence of bromine and iodine atoms attached to a phenyl ring and a propanoate ester group, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)methyl 2-iodopropanoate typically involves the esterification of (3-bromophenyl)methanol with 2-iodopropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient mixing and temperature control. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromophenyl)methyl 2-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed:
Substitution: Substituted phenyl esters.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry: (3-Bromophenyl)methyl 2-iodopropanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated esters on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)methyl 2-iodopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active (3-bromophenyl)methanol, which can further interact with biological targets .
Comparación Con Compuestos Similares
- (3-Bromophenyl)methyl acetate
- (3-Iodophenyl)methyl propanoate
- (4-Bromophenyl)methyl 2-iodopropanoate
Comparison: (3-Bromophenyl)methyl 2-iodopropanoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to similar compounds. The combination of these halogens in a single molecule allows for diverse chemical transformations and interactions, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C10H10BrIO2 |
|---|---|
Peso molecular |
368.99 g/mol |
Nombre IUPAC |
(3-bromophenyl)methyl 2-iodopropanoate |
InChI |
InChI=1S/C10H10BrIO2/c1-7(12)10(13)14-6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
Clave InChI |
BADZVRFWBBAYPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC1=CC(=CC=C1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


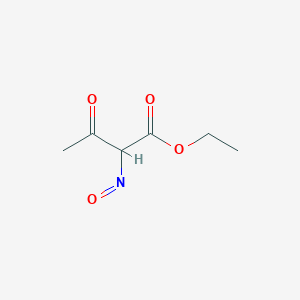
![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)
![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)
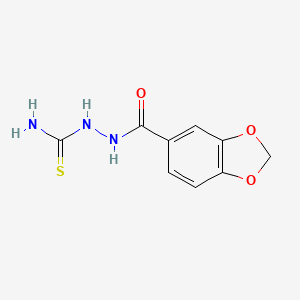
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)
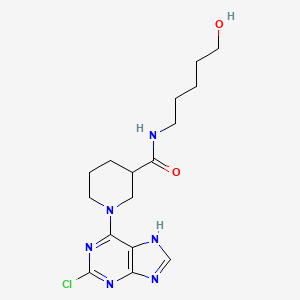
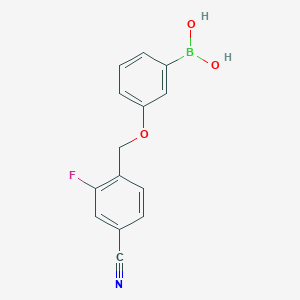
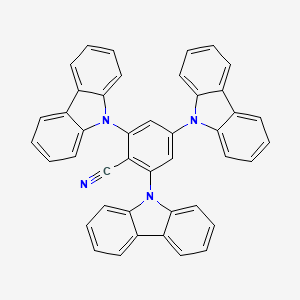
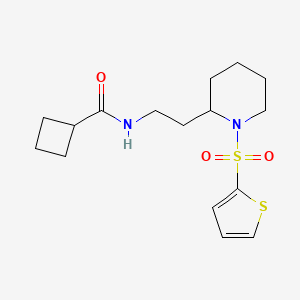
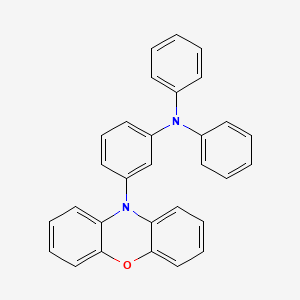
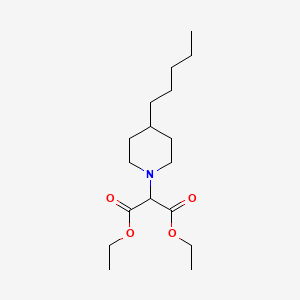
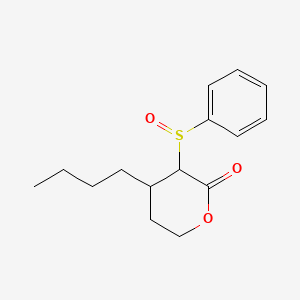
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)
